

Glutaminase C (GAC) Inhibition: A Technical Guide to Target Validation in Oncology

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Compound of Interest

Compound Name: *Glutaminase C-IN-1*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for Glutaminase C (GAC), a critical enzyme in cancer metabolism, with a focus on the potent and selective inhibitor, Telaglenastat (formerly CB-839). This document details the preclinical and clinical evidence supporting GAC as a therapeutic target, outlines key experimental protocols for its investigation, and presents relevant signaling pathways and workflows.

Introduction: The Role of Glutaminase C in Cancer Metabolism

Many cancer cells exhibit a metabolic reprogramming, characterized by an increased dependence on glutamine for survival and proliferation, a phenomenon often termed "glutamine addiction".^[1] Glutaminase C (GAC), a splice variant of the kidney-type glutaminase (GLS1), is a mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis: the conversion of glutamine to glutamate.^{[2][3]} Glutamate is subsequently converted to the tricarboxylic acid (TCA) cycle intermediate α -ketoglutarate, which fuels energy production, biosynthesis of macromolecules, and the production of the antioxidant glutathione.^{[2][4]} Upregulation of GAC is observed in various tumor types, and its inhibition presents a promising therapeutic strategy to selectively target cancer cells.^{[4][5]}

Telaglenastat (CB-839) is a first-in-class, oral, potent, and selective inhibitor of GAC that has been extensively evaluated in preclinical and clinical settings.^{[6][7]} It exhibits a noncompetitive

and slowly reversible binding mode, distinct from other glutaminase inhibitors like BPTES.^[8] This guide will explore the validation of GAC as a therapeutic target, using Telaglenastat as a primary example.

Quantitative Data Summary

The following tables summarize key quantitative data for Telaglenastat (CB-839) from various preclinical and clinical studies.

Table 1: Preclinical Activity of Telaglenastat (CB-839)

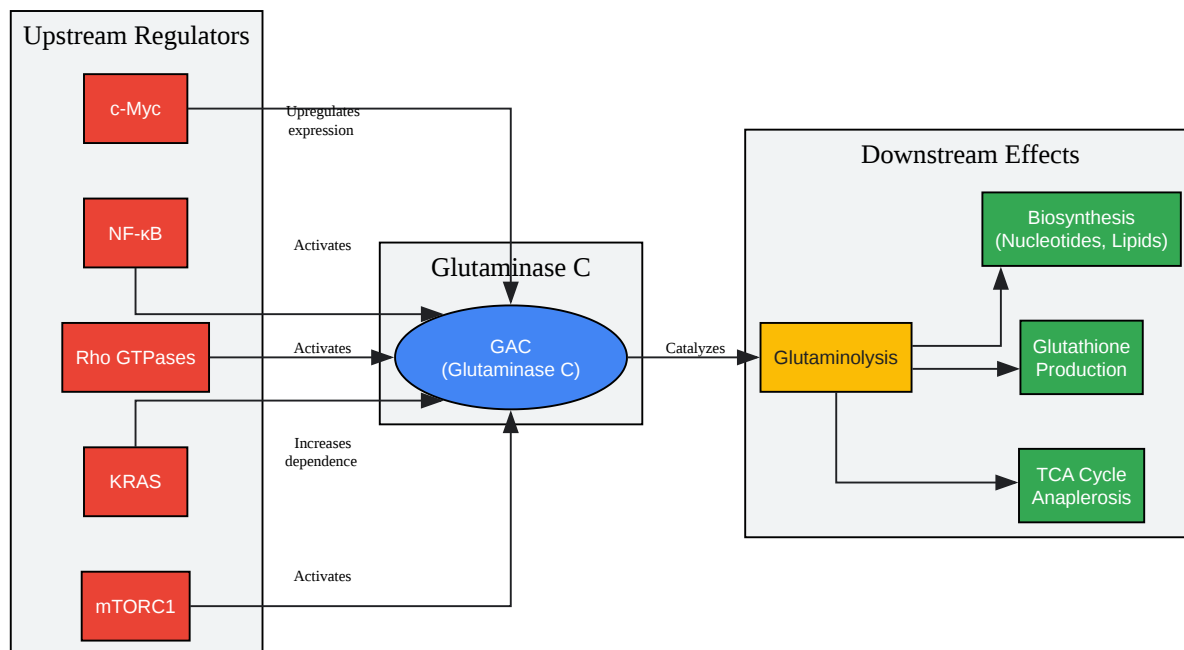
Parameter	Cell Line/Model	Value	Reference
Biochemical IC50	Recombinant Human GAC	< 50 nmol/L (after ≥1 hr preincubation)	^[8]
Antiproliferative IC50	Triple-Negative Breast Cancer (TNBC) Cell Lines	2 - 300 nmol/L	^[8]
Receptor-Positive Breast Cancer Cell Lines	> 1 µmol/L	^[8]	
Castrate-Resistant Prostate Cancer (CRPC) Cell Lines	< 0.1 - 2 µM	^[9]	
Glutamine Consumption IC50	HCC1806 (TNBC)	~50 nmol/L	^[8]
Ki (vs. BPTES)	Recombinant Human GAC	At least 13-fold lower than BPTES	^[8]

Table 2: Clinical Efficacy of Telaglenastat (CB-839) in Combination Therapies

Indication	Combination Agent	Phase	Efficacy Metric	Value	Reference
Metastatic Renal Cell Carcinoma (mRCC)	Everolimus	Phase II (ENTRATA)	Median Progression-Free Survival	3.8 months (vs. 1.9 months with placebo)	[7]
mRCC	Cabozantinib	Phase I	Overall Response Rate (ORR)	42%	[10]
Disease Control Rate (DCR)	100%	[10]			
Triple-Negative Breast Cancer (TNBC)	Paclitaxel	Phase II (Interim)	Not specified	Favorable initial findings	[11]
Advanced Myelodysplastic Syndrome (MDS)	Azacitidine	Phase II (Interim)	Not specified	Favorable initial findings	[11]
KRAS-mutated Colorectal & Non-Small Cell Lung Cancer	Palbociclib	Phase I/II	Ongoing	Preclinical synergy observed	[12]
Metastatic Melanoma, RCC, NSCLC	Nivolumab	Phase I/II	ORR	8.4% (across all cohorts)	[13]

Signaling Pathways and Regulatory Mechanisms

The expression and activity of GAC are influenced by various oncogenic signaling pathways. Understanding these connections is crucial for identifying patient populations that may benefit from GAC inhibition.



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Caption: Key oncogenic pathways regulating GAC and its downstream metabolic functions.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

In Vitro Cell Proliferation Assay

This assay determines the effect of GAC inhibition on cancer cell growth.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Telaglenastat (CB-839) or other GAC inhibitors
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of the GAC inhibitor in complete medium.
- Remove the existing medium from the cells and add the medium containing the GAC inhibitor. Include a vehicle control (e.g., DMSO).
- Incubate the plate for a specified period (e.g., 72 hours).^[8]
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure luminescence or absorbance using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the inhibitor concentration.

Glutaminase Activity Assay (Coupled Enzyme Assay)

This assay measures the enzymatic activity of GAC in cell lysates.

Materials:

- Cell lysate containing GAC
- L-glutamine (substrate)
- Glutamate dehydrogenase (GDH)
- β -Nicotinamide adenine dinucleotide (NAD⁺)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6)
- 96-well clear, flat-bottom microplate
- Spectrophotometer

Procedure:

- Prepare cell lysates from control and inhibitor-treated cells.
- In a 96-well plate, add the cell lysate to the assay buffer.
- If testing direct inhibition, pre-incubate the lysate with the GAC inhibitor for a specified time (e.g., 15-60 minutes).[\[8\]](#)[\[14\]](#)
- Initiate the reaction by adding a master mix containing L-glutamine, NAD⁺, and GDH.[\[14\]](#)
- Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
- Calculate the rate of reaction (enzyme activity) from the linear phase of the absorbance curve.

Metabolic Flux Analysis

This technique traces the fate of stable isotope-labeled nutrients (e.g., ¹³C-glutamine) to quantify metabolic pathway activity.

Materials:

- Cancer cell line

- Culture medium with and without ^{13}C -labeled glutamine
- GAC inhibitor
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Culture cells in the presence or absence of the GAC inhibitor for a defined period (e.g., 8 hours).[\[15\]](#)
- Replace the medium with medium containing ^{13}C -labeled glutamine and incubate for various time points (e.g., 0, 3, 6, 12 hours).[\[15\]](#)
- Harvest the cells and quench metabolism rapidly (e.g., with cold methanol).
- Extract intracellular metabolites.
- Analyze the extracts by LC-MS to determine the incorporation of ^{13}C into downstream metabolites of glutamine (e.g., glutamate, α -ketoglutarate, other TCA cycle intermediates).
- Calculate the relative or absolute metabolic fluxes through the glutaminolysis pathway.

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